molecular formula C19H23N3OS B4780952 (5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE

(5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE

Cat. No.: B4780952
M. Wt: 341.5 g/mol
InChI Key: DIAAMVBLAXNYRZ-UHFFFAOYSA-N
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Description

(5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is a complex organic compound that features a benzothiophene core, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common route includes the initial formation of the benzothiophene core, followed by the introduction of the piperazine and pyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is unique due to its combination of a benzothiophene core with a piperazine and pyridine moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-14-5-6-16-15(12-14)13-17(24-16)19(23)22-10-8-21(9-11-22)18-4-2-3-7-20-18/h2-4,7,13-14H,5-6,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAAMVBLAXNYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
(5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE
Reactant of Route 3
(5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE
Reactant of Route 4
(5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE
Reactant of Route 5
(5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE
Reactant of Route 6
(5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE

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